4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O3 and its molecular weight is 300.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Research on nucleophilic aromatic substitution reactions involving compounds similar to "4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride" reveals insights into synthetic methodologies that could be applied to the synthesis and functionalization of this compound. For example, the reaction of piperidine with nitroaromatic compounds has been studied, highlighting mechanisms that could potentially be relevant for synthesizing or modifying "this compound" (Pietra & Vitali, 1972).
Nitrophenols in the Atmosphere
Research on nitrophenols, including the atmospheric occurrence, sources, and transformation processes, provides a context for understanding the environmental implications of nitroaromatic compounds similar to "this compound". This includes insights into their formation from combustion processes and their role in atmospheric chemistry (Harrison et al., 2005).
Synthetic Routes and Chemical Interactions
Studies on the synthesis and chemical properties of related compounds provide insights into potential applications in medicinal chemistry and material science. For instance, synthetic routes for compounds like vandetanib, which involve steps such as nitration and cyclization, could inform synthetic strategies for "this compound" and its analogs (Mi, 2015).
Molecular Binding and Pharmacological Potential
Research on molecules that bind to DNA or exhibit pharmacological activity provides a framework for exploring potential biological or therapeutic applications of "this compound". Studies on compounds like Hoechst 33258, which binds to the minor groove of DNA, suggest avenues for exploring the binding affinity and specificity of related compounds (Issar & Kakkar, 2013).
Properties
IUPAC Name |
4-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-11-2-3-14(13(10-11)16(17)18)19-9-6-12-4-7-15-8-5-12;/h2-3,10,12,15H,4-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOUEUQQMQDJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCNCC2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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